molecular formula C10H18N2O2 B11768473 (1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B11768473
M. Wt: 198.26 g/mol
InChI Key: UWWZMHWHRBGMIT-RNFRBKRXSA-N
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Description

(1R,5S)-tert-butyl 6-amino-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:

    Formation of the Azabicyclohexane Ring: This step involves the cyclization of suitable precursors under specific conditions to form the azabicyclohexane ring.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl chloride in the presence of a base.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amine derivatives in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the azabicyclohexane ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different amino groups.

Scientific Research Applications

(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethanol (2PE)
  • p-hydroxyphenylethanol (HPE)
  • 4-hydroxybenzaldehyde (HBA)

Uniqueness

(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its bicyclic structure and the presence of both an amino group and a tert-butyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1S,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-/m1/s1

InChI Key

UWWZMHWHRBGMIT-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N

Origin of Product

United States

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